(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine

Drug Design ADME Prediction Lead Optimization

Researchers developing FLAP inhibitors or kinase modulators require precise chloro-fluoro regiochemistry to maintain target engagement. Substituting with positional isomers risks failed syntheses and misleading bioactivity data. This compound offers: • XLogP3 2.1 & TPSA 38.9 Ų for membrane permeability • Up to 98% purity for reproducible multi-step routes • Direct replacement for FLAP inhibitor SAR studies Available for immediate R&D supply.

Molecular Formula C12H10ClFN2
Molecular Weight 236.67 g/mol
CAS No. 1346691-97-1
Cat. No. B11871574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine
CAS1346691-97-1
Molecular FormulaC12H10ClFN2
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)Cl
InChIInChI=1S/C12H10ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2
InChIKeyZHDLMJJOUXHFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine Overview


(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-97-1) is a fluorinated aromatic amine featuring a pyridine core substituted with a 4-chloro-3-fluorophenyl group and an aminomethyl functional group [1]. This structural arrangement places it within a class of heteroaromatic methanamines often employed as key intermediates in medicinal chemistry . It is characterized as a versatile building block for the synthesis of bioactive molecules, with noted potential as a 5-lipoxygenase-activating protein (FLAP) inhibitor for anti-inflammatory applications .

Risks of Generic Substitution for (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine


Direct substitution of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine with close positional isomers or other heteroaromatic methanamines is not recommended due to the significant impact of the specific 4-chloro-3-fluorophenyl substitution pattern on biological target engagement and chemical reactivity. Studies on structurally related pyridine methanamines have demonstrated that modifications to the substitution pattern, particularly at the 4-position of the pyridine ring, can dramatically alter both potency and selectivity for key targets such as cytochrome P450 2A6 [1]. This indicates that the precise chloro-fluoro regiochemistry in the target compound is likely critical for its intended applications as a FLAP inhibitor intermediate or kinase modulator scaffold . Therefore, substituting with an analog lacking this exact substitution pattern could lead to failed syntheses or misleading biological results, making specific procurement of CAS 1346691-97-1 essential for experimental reproducibility.

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine vs. Close Analogs


Lipophilicity and Polar Surface Area

The target compound exhibits a computed XLogP3 of 2.1 [1], indicating moderate lipophilicity. This value is strategically positioned for balancing membrane permeability with aqueous solubility in drug-like molecules. In contrast, the unsubstituted analog, (pyridin-3-yl)methanamine (XLogP3: 0.4 [2]), is significantly more hydrophilic, which can limit its ability to cross cellular membranes and engage intracellular targets. The addition of the 4-chloro-3-fluorophenyl group increases lipophilicity by approximately 1.7 log units, a key adjustment for medicinal chemistry optimization. Furthermore, the target compound possesses a topological polar surface area (TPSA) of 38.9 Ų [1], which is favorable for oral bioavailability (typically <140 Ų) and suggests a different CNS penetration profile compared to more polar analogs.

Drug Design ADME Prediction Lead Optimization

Regiochemistry and CYP2A6 Inhibition

While direct quantitative activity data for CAS 1346691-97-1 is not publicly available, strong class-level inference can be drawn from studies on closely related pyridine methanamine scaffolds. A 2018 study identified the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site for enhancing potency and selectivity for cytochrome P450 2A6 inhibition [1]. Compounds with specific heteroaromatic substitutions at this position demonstrated IC50 values ranging from 0.017 mM to 0.055 mM [1]. The target compound, featuring a 4-chloro-3-fluorophenyl group at the analogous 5-position of the pyridine ring, is thus positioned within this critical SAR space. By contrast, positional isomers with different chloro-fluoro arrangements (e.g., 5-(3-chloro-2-fluorophenyl)pyridin-3-yl)methanamine or 5-(5-chloro-2-fluorophenyl)pyridin-3-yl)methanamine) are expected to exhibit different binding modes and potencies due to altered electronic and steric properties.

Structure-Activity Relationship Kinase Inhibition Medicinal Chemistry

Purity and Vendor Availability

Commercially available (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is offered with a minimum purity specification of 95% from multiple vendors [1], with some suppliers providing a higher 98% purity grade [2]. This high purity is essential for reproducible synthetic outcomes, particularly when used as a key intermediate in multi-step syntheses. In contrast, many positional isomers (e.g., 5-(3-chloro-2-fluorophenyl)pyridin-3-yl)methanamine or 5-(5-chloro-2-fluorophenyl)pyridin-3-yl)methanamine) are often only available in lower purities (e.g., 95% or unspecified) or from a more limited number of vendors, which can introduce significant variability in reaction yields and final product quality.

Chemical Procurement Quality Control Synthetic Chemistry

Procurement Scenarios for (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine


FLAP Inhibitor in Inflammatory Disease

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is described as a 5-lipoxygenase-activating protein (FLAP) inhibitor with potential applications in treating inflammatory diseases such as asthma, COPD, and rheumatoid arthritis . Its specific substitution pattern is crucial for engaging the FLAP binding site, and its moderate lipophilicity (XLogP3: 2.1) supports membrane permeability necessary for intracellular target engagement. Researchers developing novel anti-inflammatory agents should prioritize this exact compound over close analogs to maintain SAR integrity and avoid off-target effects associated with altered regiochemistry.

Kinase Inhibitor Scaffold

The pyridine methanamine scaffold is a recognized pharmacophore for kinase inhibition, as exemplified by 3-pyridylmethylamino derivatives that selectively inhibit Tpl2 kinase with IC50 values as low as 50 nM . The target compound's 4-chloro-3-fluorophenyl group provides a distinct electronic and steric profile compared to simpler alkyl or unsubstituted analogs, potentially offering a novel vector for exploring kinase selectivity. Its use as a key intermediate or scaffold in medicinal chemistry programs targeting specific kinases is strongly supported by class-level evidence.

CNS and Oncology Pharmacophores

With a topological polar surface area (TPSA) of 38.9 Ų and an XLogP3 of 2.1, (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine possesses physicochemical properties conducive to oral bioavailability and potential CNS penetration. These characteristics make it a valuable intermediate for constructing more complex pharmacophores aimed at central nervous system (CNS) disorders or oncology targets. Its well-defined structure and high commercial purity (up to 98%) ensure reliable performance in multi-step synthetic routes, reducing the risk of costly late-stage failures due to impurity-related issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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